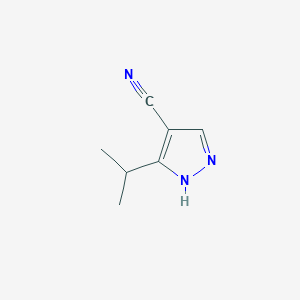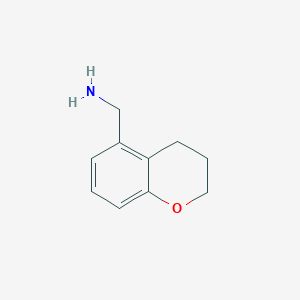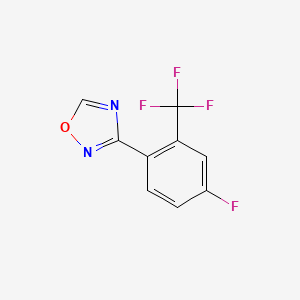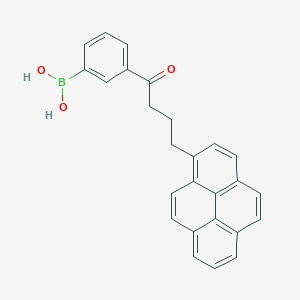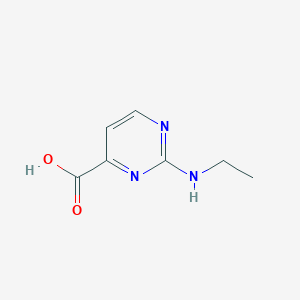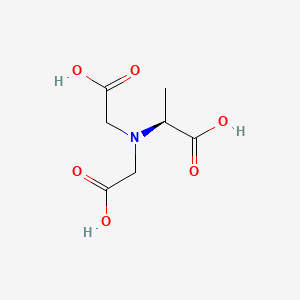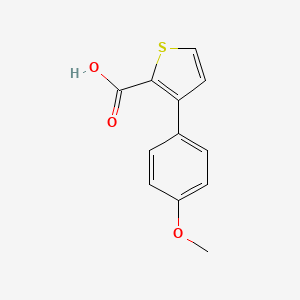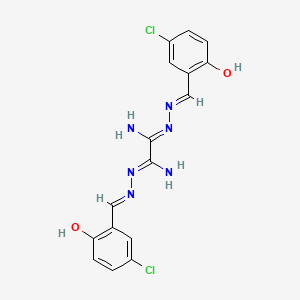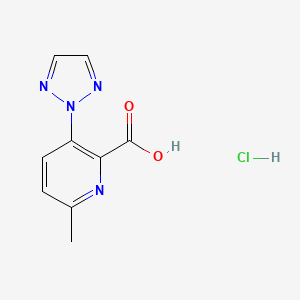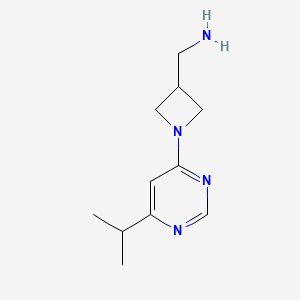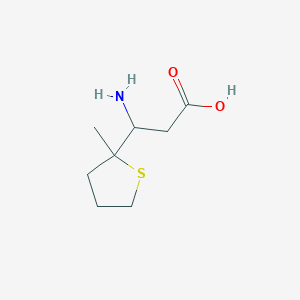
(7-Nitroisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Nitroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group at the 7th position and a methanamine group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitroisoquinolin-1-yl)methanamine typically involves the nitration of isoquinoline followed by the introduction of the methanamine group. One possible synthetic route could be:
Nitration of Isoquinoline: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Aminomethylation: The nitrated isoquinoline is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and aminomethylation processes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(7-Nitroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroisoquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (7-Nitroisoquinolin-1-yl)methanamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound without the nitro and methanamine groups.
7-Nitroisoquinoline: Similar compound with only the nitro group.
1-Methanamineisoquinoline: Similar compound with only the methanamine group.
Uniqueness
(7-Nitroisoquinolin-1-yl)methanamine is unique due to the presence of both the nitro and methanamine groups, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
(7-nitroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H9N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H,6,11H2 |
InChIキー |
UUVMXVSBEUCXMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=C2CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


